B1578640 Alpha-benincasin

Alpha-benincasin

Cat. No.: B1578640
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-benincasin is an 11-kDa ribosome-inactivating protein (RIP) purified from the seeds of Benincasa hispida (wax gourd) using affinity chromatography, cation-exchange chromatography, and gel filtration . It features an N-terminal sequence enriched in arginine and glutamine residues, which likely contribute to its functional properties. This compound exhibits potent antifungal activity against Physalospora piricola and Coprinus comatus, with a unique mechanism of action: inhibition of protein synthesis in eukaryotic systems. Its IC50 in a cell-free rabbit reticulocyte lysate system is 20 pM, making it one of the most potent RIPs identified in its class .

Properties

bioactivity

Antifungal

sequence

RDWERREFERRQNELRREQEQRREELL

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Table

Table 1: Comparative Analysis of this compound and Similar Compounds

Compound Type Molecular Weight Key Activity IC50 (Protein Synthesis) Structural Uniqueness
This compound Protein (RIP) 11 kDa Antifungal, ribosome inhibition 20 pM Arg/Gln-rich N-terminal sequence
Beta-benincasin Protein (RIP) ~11 kDa Antifungal, ribosome inhibition 320 pM Similar N-terminal but lower potency
Benzoxazole derivatives Small molecule <1 kDa Antifungal, membrane disruption N/A Benzoxazole core
Caffeic acid Phenolic acid 180 Da Antioxidant, anti-inflammatory N/A Cinnamate backbone with hydroxyl groups

Discussion of Key Findings

Structural vs. Functional Similarities: this compound and Beta-benincasin highlight how minor structural differences in RIPs drastically alter potency. The Arg/Gln-rich region may enhance ribosomal binding affinity in this compound . Small molecules like benzoxazoles achieve antifungal effects through entirely distinct mechanisms, underscoring the diversity of bioactive compounds .

Methodological Insights :

  • Head-to-head assays under standardized conditions (as proposed in ) are critical for comparing IC50 values across studies.
  • Computational tools (e.g., QSAR models) could elucidate structure-activity relationships between this compound and its analogs .

Applications and Limitations :

  • This compound’s high potency makes it a candidate for antifungal drug development, but its protein nature poses challenges in delivery and stability compared to smaller synthetic compounds .
  • Hybrid approaches (e.g., combining RIPs with small molecules) might leverage synergistic effects for enhanced efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.